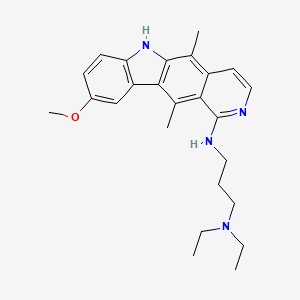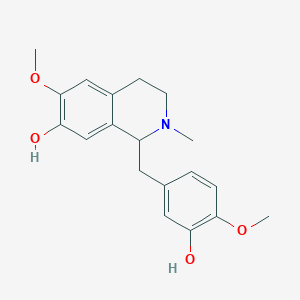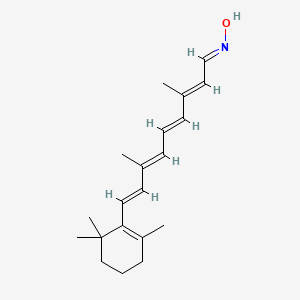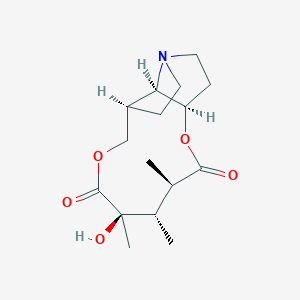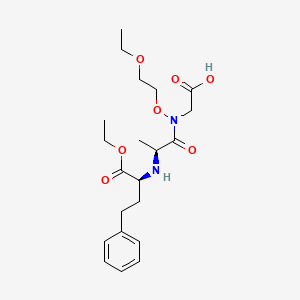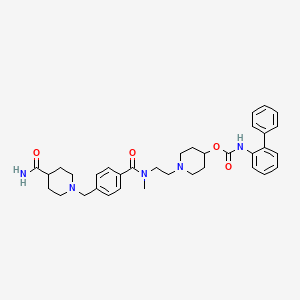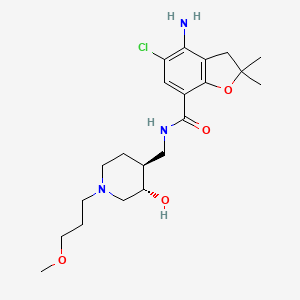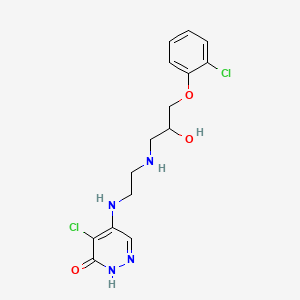
Ridazolol
Übersicht
Beschreibung
- Er wurde in den 1980er und 1990er Jahren auf seine Wirkungen auf koronare Herzkrankheit und essentielle Hypertonie (Bluthochdruck) untersucht.
- Bemerkenswerterweise wird this compound derzeit nirgendwo auf der Welt vermarktet .
Ridazolol: ist ein Beta-adrenerger Rezeptor-Antagonist.
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für this compound nicht allgemein dokumentiert.
- Industrielle Produktionsmethoden sind aufgrund seiner begrenzten kommerziellen Verfügbarkeit rar.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for ridazolol are not widely documented.
- Industrial production methods remain scarce due to its limited commercial availability.
Analyse Chemischer Reaktionen
- Ridazolol unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, aber detaillierte Studien fehlen.
- Häufige Reaktionen könnten Oxidation, Reduktion und Substitution sein.
- Leider sind spezifische Reagenzien und Bedingungen nicht gut dokumentiert.
- Wichtige Produkte, die aus diesen Reaktionen entstehen, bleiben unerforscht.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von Ridazolol umfassen mehrere Bereiche:
Kardiologie: Auf seine Wirkungen auf koronare Herzkrankheit untersucht.
Hypertonie: Als potenzielle Behandlung für essentielle Hypertonie untersucht.
Chemie und Biologie: Seine Wechselwirkungen mit Beta-adrenergen Rezeptoren sind von Interesse.
Medizin: Obwohl nicht weit verbreitet, wurde es in klinischen Kontexten untersucht.
Industrie: Es liegen nur begrenzte Informationen über industrielle Anwendungen vor.
Wirkmechanismus
- This compound antagonisiert kompetitiv Beta-1-adrenerge Rezeptoren (β1AR).
- Es zeigt eine moderate intrinsische sympathomimetische Aktivität (ISA).
- Die genauen molekularen Ziele und beteiligten Signalwege müssen noch vollständig geklärt werden.
Wirkmechanismus
- Ridazolol competitively antagonizes beta-1 adrenergic receptors (β1AR).
- It exhibits moderate intrinsic sympathomimetic activity (ISA).
- The exact molecular targets and pathways involved remain to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
- Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen rar.
- Die Einzigartigkeit von Ridazolol liegt in seinem spezifischen pharmakologischen Profil.
- Ähnliche Verbindungen werden in der verfügbaren Literatur nicht explizit aufgeführt.
Eigenschaften
IUPAC Name |
5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWABVCZFXKHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024674 | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83395-21-5 | |
| Record name | Ridazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83395-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridazolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ridazolol interact with its target and what are the downstream effects?
A1: this compound is a β-adrenergic receptor blocker, meaning it binds to β-adrenergic receptors and prevents the binding of endogenous ligands like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate and blood pressure. [, ] Additionally, this compound demonstrates antianginal effects by reducing ischemic ST-segment depression, likely through a combination of reduced cardiac workload and potential vasodilatory properties. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided abstracts do not delve into specific SAR studies, they highlight that this compound's efficacy is dose-dependent. Doses of 20mg, 40mg, and 80mg showed significant antianginal and antihypertensive effects compared to 10mg, which did not reach statistical significance. [] This suggests that modifications impacting its binding affinity to β-adrenergic receptors or its pharmacokinetic properties could influence its potency.
Q3: What does the research indicate about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A3: Studies using Holter-ECG monitoring in healthy volunteers suggest that this compound has a duration of action exceeding 12 hours, potentially extending up to 16 hours. [] This prolonged effect on heart rate reduction aligns with its clinical use in managing hypertension and angina. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q4: Has this compound demonstrated efficacy in in vitro or in vivo models?
A4: While the provided abstracts do not detail specific in vitro studies, research in patients with dilated cardiomyopathy (DCM) reveals the in vivo effects of this compound. [, ] These studies demonstrate that this compound, both alone and in combination with the vasodilator molsidomine, improves hemodynamic parameters in DCM patients without negatively impacting left ventricular function. [, ]
Q5: What analytical methods have been used to study this compound?
A5: The research utilizes various methods to assess this compound's effects. These include:
- Exercise-ECG: To evaluate antianginal efficacy by measuring ST-segment depression. []
- Holter-ECG: For continuous heart rate monitoring to determine the duration of action. []
- Hemodynamic monitoring: Using a balloon-tipped pulmonary artery catheter to assess parameters like blood pressure, heart rate, and pulmonary capillary wedge pressure. [, ]
- Radionuclide ventriculography: To evaluate left ventricular function, specifically ejection fraction. []
- Urinary sulfatoxymelatonin measurement: To assess the impact on melatonin secretion. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



